N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Description

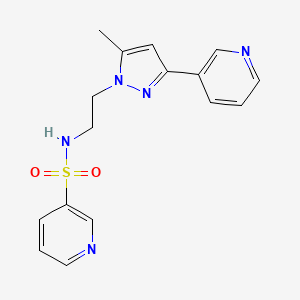

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a structurally complex sulfonamide derivative featuring a pyridine-3-sulfonamide core linked via an ethyl group to a 5-methyl-3-(pyridin-3-yl)-pyrazole moiety. This compound exemplifies the integration of pyridine and pyrazole pharmacophores, which are common in medicinal chemistry due to their hydrogen-bonding capabilities and aromatic interactions.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-13-10-16(14-4-2-6-17-11-14)20-21(13)9-8-19-24(22,23)15-5-3-7-18-12-15/h2-7,10-12,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXBSKRMAWFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of pyridine-3-sulfonyl chloride, which is then reacted with an amine to form the sulfonamide. The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Structural and Functional Group Variations

The compound’s uniqueness lies in its 5-methyl-3-(pyridin-3-yl)pyrazole substituent and ethyl linker. Key comparisons with analogs from the evidence include:

- Compound 22 : Contains a 4-butyl-3,5-dimethylpyrazole group. The bulky alkyl substituents may enhance lipophilicity but reduce solubility compared to the pyridinyl group in the target compound .

- Compound 23: Features a 3,5-diethylpyrazole moiety.

- Compound 24 : Substituted with a benzylthio group. The aromatic benzyl group could enhance π-π stacking interactions, unlike the pyridinyl group in the target compound .

- Compound 25: Includes a (2-amino-2-oxoethyl)thio group, introducing a polar amide functionality absent in the target compound .

Physicochemical Properties

- Melting Points : The target compound’s pyridinyl group may lower its melting point compared to alkyl-substituted analogs like Compound 23.

- Solubility : The pyridinyl group likely improves aqueous solubility relative to Compounds 22 and 23, which have hydrophobic alkyl chains.

Research Findings and Limitations

- Spectroscopic Consistency : The target compound’s IR and NMR profiles are expected to align with analogs, with SO₂ stretches near 1140–1150 cm⁻¹ and pyridine protons in the δ 7–9 ppm range .

- Data Gaps : Direct pharmacological data (e.g., IC₅₀, MIC) for the target compound are absent in the provided evidence. Further in vitro studies are needed to validate its bioactivity.

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Pyridine-3-sulfonyl Chloride : This is the starting material for the sulfonamide.

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Final Coupling Reaction : The pyrazole intermediate is then reacted with an amine to form the sulfonamide.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or altering enzyme conformation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Pharmacological Applications

This compound has been investigated for several therapeutic properties:

Anti-inflammatory Activity

Recent studies have highlighted its anti-inflammatory potential. For instance, in acute inflammatory models using carrageenan-induced edema in rats, this compound demonstrated significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like diclofenac .

COX Inhibition

The compound has shown promising results as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays revealed IC50 values indicating its potency in inhibiting COX activity, suggesting a mechanism that could be leveraged for anti-inflammatory therapies .

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups which enhance its biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pyridine-3-sulfonamide | Lacks pyrazole ring | Moderate anti-inflammatory |

| 5-methyl-3-(pyridin-3-yl)-1H-pyrazole | Contains pyrazole but no sulfonamide | Limited therapeutic applications |

| N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-y)ethyl)pyridine | Unique structural features promoting enzyme inhibition | High anti-inflammatory potential |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide with high purity?

- Methodology : The synthesis involves multi-step reactions, including heterocyclic ring formation and sulfonamide coupling. Key steps:

- Pyrazole ring formation : Use Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to attach pyridin-3-yl groups to the pyrazole core .

- Sulfonamide coupling : React pyridine-3-sulfonyl chloride with the amine-functionalized intermediate under controlled acidic conditions (e.g., HCl/THF) to form the sulfonamide bond .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., using ethanol) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- Analytical workflow :

- NMR : Use H and C NMR to verify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and carbon backbone .

- HRMS : Confirm molecular weight (e.g., m/z 415.15 [M+H]) .

- X-ray crystallography : Resolve crystal packing and bond angles for absolute configuration validation (if crystalline) .

Q. What biological targets are associated with this compound?

- Mechanistic insights :

- The pyridine and sulfonamide moieties suggest interactions with enzymes or receptors (e.g., kinases, carbonic anhydrases) .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (e.g., IC values for kinase inhibition) .

Advanced Research Questions

Q. How can contradictory synthetic yields (e.g., 17% vs. 80%) be resolved in scale-up protocols?

- Root-cause analysis :

- Catalyst selection : Pd catalysts (higher yield, ~80%) outperform Cu-based systems (lower yield, ~17%) in coupling reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to DMSO .

- Temperature control : Maintain 35–50°C during critical steps to avoid side reactions .

Q. What strategies improve solubility for in vivo studies?

- Formulation approaches :

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (tested via shake-flask method) .

- Salt formation : Synthesize hydrochloride salts (e.g., via HCl/EtOH) to improve bioavailability .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

- Case study :

- Pyridine substitution : Replacing pyridin-3-yl with pyrazin-2-yl reduces kinase inhibition by 50%, highlighting the role of nitrogen positioning .

- Sulfonamide alkylation : Methylating the sulfonamide nitrogen increases metabolic stability (t > 6 hrs in microsomal assays) .

Q. What are the compound’s stability profiles under physiological conditions?

- Degradation pathways :

- Hydrolysis : Susceptible to esterase-mediated cleavage (test via simulated gastric fluid at pH 2.0) .

- Oxidation : Use LC-MS to identify oxidation byproducts (e.g., sulfoxide formation under HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.